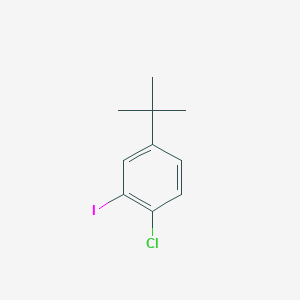

4-Tert-butyl-1-chloro-2-iodobenzene

描述

Overview of Aryl Halides as Synthetic Intermediates

Aryl halides, compounds in which a halogen atom is directly attached to an aromatic ring, are indispensable intermediates in organic chemistry. spectrabase.com They are particularly valued for their participation in a multitude of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.govdakenchem.com These reactions have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials by enabling the efficient formation of complex molecular scaffolds. The reactivity of aryl halides in these transformations is dependent on the nature of the halogen, with the reactivity order generally being I > Br > Cl > F. spectrabase.com This differential reactivity is a key tool for synthetic chemists.

Significance of Regioselectivity and Orthogonal Reactivity in Polyhalogenated Benzene (B151609) Derivatives

In the realm of polyhalogenated benzene derivatives, the precise placement of each halogen atom, known as regioselectivity, is crucial. The directing effects of existing substituents on the aromatic ring govern the position of incoming electrophiles during halogenation reactions. For instance, alkyl groups are typically activating and ortho-, para-directing, while halogens are deactivating yet also ortho-, para-directing. accelachem.com

Of equal importance is the concept of orthogonal reactivity, which allows for the selective reaction of one halogen in the presence of another. guidechem.com In a molecule like 4-Tert-butyl-1-chloro-2-iodobenzene, the carbon-iodine bond is significantly more reactive in many cross-coupling reactions than the carbon-chlorine bond. This disparity allows for sequential, site-selective modifications, providing a powerful strategy for the divergent synthesis of complex molecules from a common intermediate. guidechem.com

Current Research Frontiers in Halogenation Methodologies for Aromatic Systems

Contemporary research in organic synthesis is actively pursuing the development of more efficient, selective, and environmentally benign halogenation methods. nih.gov Traditional methods often rely on harsh reagents and can suffer from a lack of regioselectivity. nih.gov Modern approaches focus on the use of milder halogenating agents, such as N-halosuccinimides, and the development of catalytic systems that can achieve high regioselectivity under mild conditions. nih.govgoogle.com These advancements include transition-metal catalysis and organocatalysis, which offer greater control over the halogenation process and broaden the scope of accessible halogenated aromatic compounds. nih.govbldpharm.com

Structure

3D Structure

属性

IUPAC Name |

4-tert-butyl-1-chloro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClI/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMXITGBZNSYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 4 Tert Butyl 1 Chloro 2 Iodobenzene in Advanced Organic Transformations

Chemoselective Transformations of Halogen Substituents

The synthetic utility of 4-tert-butyl-1-chloro-2-iodobenzene is largely predicated on the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and more readily cleaved than the carbon-chlorine (C-Cl) bond. This disparity in bond strength allows for the selective transformation of the iodo group while leaving the chloro group intact for subsequent chemical modifications.

Selective Functionalization of the Iodine Atom

The pronounced reactivity of the iodine atom in this compound is exploited in a variety of organic transformations, including cross-coupling reactions, the formation of organometallic intermediates, and oxidative functionalizations. These methods provide reliable pathways to a diverse array of functionalized aromatic compounds.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and this compound is an exemplary substrate for these transformations. The greater reactivity of the C-I bond facilitates selective coupling at the C2 position of the benzene (B151609) ring.

The regioselectivity of cross-coupling reactions involving this compound is a direct consequence of the difference in bond dissociation energies between the C-I and C-Cl bonds. The oxidative addition of a low-valent palladium catalyst to the C-I bond is a much more facile process than its addition to the stronger C-Cl bond. This results in exclusive functionalization at the iodine-bearing carbon. For instance, in Suzuki-Miyaura reactions with various arylboronic acids, the coupling occurs exclusively at the C2 position to yield 2-aryl-4-tert-butyl-1-chlorobenzene derivatives. nih.gov Similarly, Heck and Sonogashira couplings exhibit high regioselectivity, affording the corresponding 2-alkenyl and 2-alkynyl products, respectively. The stereochemistry of the newly formed double bond in Heck reactions is typically trans due to the syn-addition of the aryl-palladium species to the alkene followed by syn-β-hydride elimination.

The efficiency and selectivity of these cross-coupling reactions are highly dependent on the choice of the palladium catalyst and its associated ligands. While traditional catalysts like Pd(PPh₃)₄ can be effective, the development of more sophisticated catalytic systems has broadened the scope and applicability of these reactions. nih.gov For instance, the use of bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Herrmann families, can accelerate the rate-limiting oxidative addition step and promote the reductive elimination of the product, leading to higher yields and faster reaction times. organic-chemistry.org In some cases, ligand-free conditions have been developed for Suzuki couplings, which simplifies the reaction setup and purification. researchgate.netnih.gov The choice of solvent and base also plays a crucial role in the outcome of the reaction. researchgate.net

Table 1: Representative Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| Suzuki-Miyaura | Phenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 4-tert-Butyl-1-chloro-2-(phenyl)benzene | >95 |

| Heck | Styrene | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | DMF | (E)-1-(4-tert-Butyl-2-chlorophenyl)-2-phenylethene | ~90 |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 1-(4-tert-Butyl-2-chlorophenyl)-2-phenylethyne | >90 |

Note: The data in this table are representative examples based on typical conditions and yields for analogous reactions and are intended for illustrative purposes.

The selective reactivity of the iodine atom in this compound also extends to the formation of organometallic reagents. The treatment of this dihaloarene with magnesium metal results in the chemoselective formation of the Grignard reagent, (4-tert-butyl-2-chlorophenyl)magnesium iodide. This selectivity is driven by the lower C-I bond dissociation energy, which facilitates the oxidative insertion of magnesium.

Similarly, halogen-metal exchange with organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures occurs exclusively at the iodine-substituted position. rsc.org This reaction generates the corresponding aryllithium species, 4-tert-butyl-2-chlorophenyllithium, which is a potent nucleophile. These organometallic intermediates can then be reacted with a wide range of electrophiles to introduce various functional groups. For example, reaction with aldehydes or ketones yields secondary or tertiary alcohols, while carboxylation with carbon dioxide provides carboxylic acids.

The iodine atom in this compound can be selectively oxidized to a higher oxidation state, creating hypervalent iodine species that are powerful reagents for a variety of transformations. wikipedia.orgtcichemicals.com These hypervalent iodine compounds can act as electrophiles and oxidizing agents, enabling the introduction of various functional groups. scripps.edunih.gov

A notable example is the in situ generation of a hypervalent iodine(III) reagent from an iodoarene, which can then be used to functionalize other molecules. For instance, in the presence of an oxidizing agent like m-chloroperbenzoic acid (mCPBA) and a nucleophile such as p-toluenesulfonic acid (PTSA·H₂O), 4-tert-butyl-1-iodobenzene can be converted to 4-tert-butyl-1-[(hydroxy)(tosyloxy)iodo]benzene. organic-chemistry.org This species can then effect the α-tosyloxylation of ketones. This methodology demonstrates the potential for using the iodine atom in this compound as a handle for oxidative functionalizations, where the chlorine atom would remain unreactive. Furthermore, oxidative coupling reactions catalyzed by reagents like tetrabutylammonium (B224687) iodide (TBAI) with an oxidant such as tert-butyl hydroperoxide (TBHP) can facilitate C-C bond formation. nih.govresearchgate.net

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Selective Functionalization of the Chlorine Atom

The presence of two different halogen atoms on the benzene ring of this compound, along with the sterically demanding tert-butyl group, sets the stage for a variety of selective transformations. The inherent differences in the carbon-halogen bond strengths (C-I < C-Br < C-Cl) and the electronic environment of the ring dictate the preferred sites of reaction under different conditions.

While haloarenes are generally resistant to nucleophilic aromatic substitution (SNAr), these reactions can be facilitated under specific conditions. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, or the reaction must be catalyzed. In the case of this compound, the tert-butyl group is electron-donating, which would typically disfavor SNAr. However, the reaction can be driven forward under forcing conditions or with the use of potent nucleophiles and catalysts.

The cleavage of the carbon-halogen bond is a critical step in these substitutions. The process of breaking the C-X bond by a nucleophile like ammonia (B1221849) is known as ammonolysis. ncert.nic.in Generally, the reactivity of haloarenes in nucleophilic substitution reactions follows the order of the C-X bond strength: I > Br > Cl > F. This would suggest that the C-I bond is more susceptible to cleavage than the C-Cl bond.

However, the selective functionalization of the chlorine atom can be achieved through carefully chosen catalytic systems. For instance, palladium-catalyzed amination reactions can be tuned to favor the reaction at the chloro-position, particularly when the iodo-position is sterically hindered or electronically deactivated for a specific catalytic cycle. The choice of ligand on the palladium catalyst is crucial in dictating this selectivity.

The differential reactivity of the C-Cl and C-I bonds is a key feature of this compound. The C-I bond is weaker and the iodine atom is more polarizable, making it more reactive in many transformations, such as cross-coupling reactions. Conversely, the C-Cl bond is stronger and less reactive. This difference allows for sequential functionalization of the molecule.

For example, a Sonogashira or Suzuki coupling could be performed selectively at the iodo-position under mild conditions, leaving the chloro-group intact for a subsequent, more vigorous coupling reaction. This stepwise approach is a powerful strategy for the synthesis of complex, polysubstituted aromatic compounds. The ability to perform distinct chemical operations at different halogen sites opens up a vast synthetic landscape.

Reactions Involving the Tert-butyl Group and Aromatic Ring

The tert-butyl group is not merely a passive spectator in the reactions of this compound. Its steric bulk and electronic properties significantly influence the reactivity of the aromatic ring and can also be a site for chemical modification.

The tert-butyl group is a bulky, electron-donating group. chegg.com Its large size exerts significant steric hindrance, which can direct incoming reagents to specific positions on the aromatic ring. For instance, in electrophilic aromatic substitution reactions, the tert-butyl group will direct incoming electrophiles to the ortho and para positions. However, due to the steric bulk, substitution at the ortho position is often disfavored, leading to a preference for para-substitution.

Electronically, the tert-butyl group donates electron density to the benzene ring through hyperconjugation and inductive effects. chegg.com This increases the electron density of the ring, making it more susceptible to electrophilic attack. However, this activating effect is somewhat counteracted by the deactivating, electron-withdrawing nature of the halogen substituents. The interplay of these electronic and steric effects ultimately governs the regioselectivity and rate of reactions on the aromatic ring.

While the tert-butyl group is generally considered to be chemically robust, it can undergo modification under specific conditions. For example, benzylic-like oxidation of the methyl groups on the tert-butyl substituent can occur, although this typically requires harsh reagents and conditions.

A more common approach is the derivatization of the entire tert-butylated aromatic ring system. For example, the entire 4-tert-butylphenyl group can be a precursor to other functional groups. In a notable example of microbial degradation, Sphingobium fuliginis strain TIK-1 was found to metabolize 4-tert-butylphenol, a related compound. nih.gov The degradation pathway involves hydroxylation to 4-tert-butylcatechol, followed by meta-cleavage of the aromatic ring to produce 3,3-dimethyl-2-butanone, demonstrating a complete breakdown of the aromatic system while retaining the tert-butyl carbon skeleton. nih.gov

Complex Reaction Pathways and Mechanistic Elucidations

The study of this compound and its derivatives often reveals complex reaction pathways and provides insights into reaction mechanisms. The presence of multiple reactive sites allows for the investigation of intricate mechanistic questions.

For instance, the synthesis of 4-tert.-butoxy chlorobenzene (B131634) from para-chlorophenol and isobutylene (B52900) involves an etherification reaction that can be catalyzed by sulfuric acid. google.com The mechanism of this reaction involves the protonation of isobutylene to form a tert-butyl carbocation, which then acts as an electrophile and attacks the hydroxyl group of para-chlorophenol.

Furthermore, studies on related tert-butylated and halogenated aromatic compounds have led to the correction of previously misidentified structures. For example, the reported synthesis of 4-tert-butyl-2,6-dinitrobenzaldehyde was later found to produce the 3,5-dinitro isomer, highlighting the importance of careful structural elucidation in complex reaction systems. nih.gov

The table below provides a summary of the key reactive sites and their potential transformations in this compound.

| Reactive Site | Potential Transformations | Influencing Factors |

| Iodine Atom | Cross-coupling (Suzuki, Sonogashira, etc.), Nucleophilic Substitution | Weaker C-I bond, higher polarizability |

| Chlorine Atom | Nucleophilic Aromatic Substitution (under forcing conditions), Cross-coupling (harsher conditions) | Stronger C-Cl bond |

| Aromatic Ring | Electrophilic Aromatic Substitution | Steric hindrance and electron-donating nature of the tert-butyl group, deactivating effect of halogens |

| Tert-butyl Group | Oxidation (harsh conditions), Derivatization of the entire ring system | Chemical robustness of the tert-butyl group |

Radical Reaction Mechanisms (e.g., SRN1 reactions)

The presence of a carbon-iodine bond in this compound makes it a potential substrate for radical reactions, particularly those initiated by photostimulation or the presence of radical initiators. One of the most significant radical reaction pathways for aryl halides is the SRN1 (substitution radical-nucleophilic unimolecular) mechanism.

The SRN1 mechanism typically involves a chain reaction process:

Initiation: An electron is transferred to the aryl halide, in this case, this compound, to form a radical anion. This can be induced by solvated electrons, electrochemical reduction, or photochemical stimulation.

Propagation: The radical anion fragments, cleaving the weakest carbon-halogen bond. In this compound, the C-I bond is significantly weaker than the C-Cl bond, leading to the formation of a 4-tert-butyl-1-chlorophenyl radical and an iodide ion. This aryl radical then reacts with a nucleophile to form a new radical anion. This new radical anion can then transfer its extra electron to another molecule of the starting aryl halide, continuing the chain.

Termination: The reaction is terminated when radicals are quenched through various side reactions.

The tert-butyl group, due to its steric bulk, can influence the stability and subsequent reactions of the intermediate aryl radical. While direct studies on SRN1 reactions of this compound are not extensively detailed in readily available literature, the principles of SRN1 reactions on similar iodinated and chlorinated aromatics provide a strong basis for predicting its behavior. The preferential cleavage of the C-I bond is a key selectivity determinant in these transformations.

Concerted and Stepwise Mechanisms in Functionalization

Functionalization reactions of this compound can proceed through either concerted or stepwise mechanisms, largely dependent on the reagents and reaction conditions. ucla.edu

A stepwise reaction involves two or more distinct steps, often with the formation of a reactive intermediate. ucla.edu For example, in a hypothetical nucleophilic aromatic substitution (SNAr) reaction, a nucleophile would first attack the carbon bearing a halogen, forming a Meisenheimer complex (a stabilized carbanion). In a subsequent step, the leaving group (iodide or chloride) would be expelled. The bulky tert-butyl group and the two different halogens would influence the regioselectivity and rate of such a reaction.

A concerted reaction , in contrast, occurs in a single step where all bond-breaking and bond-forming processes occur simultaneously. ucla.edu An example of where a concerted mechanism might be relevant is in certain pericyclic reactions or in some organometallic cross-coupling reactions where oxidative addition and reductive elimination steps can have concerted character.

The formation of an aryne intermediate from this compound, by treatment with a strong base, is another area where the distinction between stepwise and concerted mechanisms is crucial. The elimination of HX can be a stepwise process (E1cb) or a concerted one (E2). The specific nature of the base, solvent, and temperature would determine the operative mechanism.

Computational Chemistry for Mechanistic Insights (e.g., DFT, HF, Energy Framework Analysis)

Computational chemistry has become an indispensable tool for understanding the intricate details of reaction mechanisms that are often difficult to probe experimentally. escholarship.org Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are widely used to model the structures of reactants, transition states, and products, as well as to calculate their relative energies. eurjchem.comchemrxiv.org

Density Functional Theory (DFT): DFT is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. chemrxiv.org For a molecule like this compound, DFT calculations can predict:

The optimized molecular geometry.

The relative strengths of the C-I and C-Cl bonds, confirming the lability of the C-I bond.

The energy barriers for different reaction pathways (e.g., concerted vs. stepwise), allowing for a prediction of the most likely mechanism. dntb.gov.ua

The distribution of electron density and electrostatic potential, which can predict sites of nucleophilic or electrophilic attack. eurjchem.com

Hartree-Fock (HF) Theory: HF is another ab initio method that provides a starting point for more advanced calculations. While generally less accurate than DFT for many applications due to its neglect of electron correlation, it can still provide valuable qualitative insights and is often used in conjunction with DFT. chemrxiv.org Comparative studies using both DFT and HF methods can offer a more robust understanding of a system's electronic properties and reactivity. eurjchem.comrasayanjournal.co.in

Energy Framework Analysis: This computational approach can be used to visualize and quantify the intermolecular interaction energies within a crystal lattice. While more commonly applied to solid-state properties, the principles can be extended to understand non-covalent interactions that may influence reaction mechanisms in the condensed phase.

For instance, computational studies on related biphenyl (B1667301) systems have utilized DFT and HF methods to compare optimized geometries with experimental X-ray diffraction data and to analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. eurjchem.comrasayanjournal.co.in Similar studies on this compound could elucidate the transition state structures for its various reactions, providing a detailed, atomistic-level understanding of why certain products are formed over others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. For this compound, with the molecular formula C₁₀H₁₂ClI, NMR provides detailed information about the hydrogen and carbon atoms, their chemical environments, and their relationships to one another.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the tert-butyl group. The aromatic region would show a complex splitting pattern due to the three non-equivalent protons on the benzene ring.

The chemical shifts of these aromatic protons are influenced by the electronic effects of the substituents. The iodine atom, being the most deshielding of the halogens in this context, and the chlorine atom, also an electron-withdrawing group, will shift the signals of adjacent protons downfield. Conversely, the electron-donating tert-butyl group will cause an upfield shift for nearby protons.

The expected signals and their couplings are as follows:

A singlet for the nine equivalent protons of the tert-butyl group, appearing in the upfield region, typically around 1.3 ppm.

Three distinct signals in the aromatic region (typically 7.0-8.0 ppm) for the three aromatic protons. The proton situated between the chloro and iodo groups is expected to be the most downfield. The coupling between adjacent aromatic protons (ortho-coupling) would result in doublets, while coupling between protons separated by three bonds (meta-coupling) would lead to smaller splitting, potentially resulting in doublet of doublets patterns.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| C(CH₃)₃ | ~1.3 | s (singlet) | - |

| Aromatic H | ~7.2-7.8 | m (multiplet) | ortho: ~8 Hz, meta: ~2 Hz |

Note: The table presents predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

The carbon atoms directly bonded to the electronegative chlorine and iodine atoms are expected to have their signals shifted to lower field values. The carbon of the tert-butyl group and the methyl carbons will appear in the upfield region of the spectrum. The aromatic carbons will resonate in the typical range of 120-150 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C(CH₃)₃ | ~31 |

| C (CH₃)₃ | ~35 |

| Aromatic C-H | ~125-140 |

| Aromatic C-Cl | ~130-135 |

| Aromatic C-I | ~95-100 |

| Aromatic C-C(CH₃)₃ | ~150-155 |

Note: The table presents predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and for confirming the connectivity of the molecule. wikipedia.org

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that shows correlations between coupled protons. wikipedia.orglibretexts.orglibretexts.org In the case of this compound, COSY would be instrumental in identifying which aromatic protons are adjacent to each other by observing the cross-peaks between them. libretexts.orglibretexts.org

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): A heteronuclear correlation experiment that identifies direct one-bond correlations between protons and the carbons to which they are attached. libretexts.orglibretexts.orgcolumbia.edu This would allow for the definitive assignment of each aromatic proton signal to its corresponding carbon signal. libretexts.orglibretexts.orgcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are two or three bonds away. libretexts.orglibretexts.orgcolumbia.eduyoutube.com For instance, the protons of the tert-butyl group would show a correlation to the aromatic carbon to which the tert-butyl group is attached, as well as to the adjacent aromatic carbons. This technique is invaluable for piecing together the entire molecular structure. libretexts.orglibretexts.orgcolumbia.eduyoutube.com

The presence of both chlorine and iodine on the benzene ring significantly influences the chemical shifts of the aromatic protons and carbons. The electronegativity and anisotropic effects of these halogens cause a deshielding effect on the nearby nuclei, resulting in a downfield shift of their NMR signals. rsc.orgechemi.comresearchgate.net The effect is most pronounced for the ortho and para positions relative to the halogen. jove.com In this compound, the differing electronic effects of the chloro, iodo, and tert-butyl groups lead to a complex and informative pattern of chemical shifts that is key to its structural elucidation. rsc.orgechemi.comresearchgate.netjove.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern. libretexts.orglibretexts.org

For this compound (C₁₀H₁₂ClI), the nominal molecular weight is approximately 294.56 g/mol . nih.gov The mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to this mass. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks separated by two mass units ([M]⁺ and [M+2]⁺) with a characteristic 3:1 intensity ratio.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for alkylbenzenes involve the loss of the alkyl group or parts of it. For this compound, prominent fragmentation patterns would likely include:

Loss of a methyl group (-CH₃) from the tert-butyl group to form a stable tertiary carbocation.

Loss of the entire tert-butyl group (-C(CH₃)₃).

Cleavage of the carbon-iodine bond, which is the weakest bond, leading to the loss of an iodine radical.

Cleavage of the carbon-chlorine bond.

Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Ion | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [C₁₀H₁₂ClI]⁺ | 294 | Molecular Ion |

| [C₉H₉ClI]⁺ | 279 | Loss of CH₃ |

| [C₆H₄ClI]⁺ | 237 | Loss of C(CH₃)₃ |

| [C₁₀H₁₂Cl]⁺ | 167 | Loss of I |

| [C₄H₉]⁺ | 57 | tert-butyl cation |

Note: The table presents predicted fragmentation patterns. The relative abundances of these fragments would depend on the ionization energy and the stability of the resulting ions.

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion with a very high degree of accuracy (typically to four or more decimal places). This is a powerful tool for confirming the elemental composition of a molecule. The calculated exact mass for C₁₀H₁₂³⁵ClI is 293.9672 Da. nih.gov An experimental HRMS measurement that matches this value would provide strong evidence for the proposed molecular formula of this compound. libretexts.org

Fragmentation Patterns of Halogenated Aromatics

Mass spectrometry is a critical tool for determining the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. chemguide.co.uklibretexts.org For halogenated aromatic compounds like this compound, the fragmentation is influenced by the stable aromatic ring and the nature of the substituents. libretexts.org

The molecular ion peak (M+) in the mass spectrum of an aromatic compound is typically strong due to the stability of the aromatic ring. libretexts.org However, the presence of halogens and a bulky tert-butyl group introduces specific fragmentation pathways. The molecular ion itself is energetically unstable and can break down into smaller, charged fragments and neutral radicals. chemguide.co.uklibretexts.org

A primary fragmentation pathway for alkylbenzenes involves the cleavage of the bond beta to the aromatic ring. For this compound, this would lead to the loss of a methyl group (CH₃•) from the tert-butyl substituent, resulting in a stable tertiary carbocation. This fragment would be observed at m/z corresponding to the molecular weight minus 15. The stability of the resulting carbocation makes this a very common fragmentation pattern for compounds containing a tert-butyl group.

Another significant fragmentation involves the cleavage of the carbon-halogen bonds. The relative ease of cleavage depends on the bond strength (C-I < C-Br < C-Cl < C-F). Therefore, the loss of the iodine atom is a highly probable fragmentation pathway for this compound. This would result in a fragment with a characteristic isotopic pattern for chlorine. Cleavage of the C-Cl bond is also possible but generally less favorable than the C-I bond cleavage.

The presence of isotopes for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and the monoisotopic nature of iodine (¹²⁷I) lead to a distinctive pattern in the mass spectrum, aiding in the identification of fragments containing these halogens.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Description | Predicted m/z |

| [C₁₀H₁₂ClI]⁺• | Molecular Ion | 294/296 |

| [C₉H₉ClI]⁺ | Loss of CH₃• from tert-butyl group | 279/281 |

| [C₁₀H₁₂Cl]⁺ | Loss of I• | 167/169 |

| [C₄H₉]⁺ | tert-butyl cation | 57 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the substituted benzene ring and the tert-butyl group.

The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can sometimes be used to determine the substitution pattern. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

The presence of the tert-butyl group will give rise to characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching of the C-H bonds in the methyl groups of the tert-butyl substituent are expected around 2962 cm⁻¹ and 2868 cm⁻¹, respectively. The characteristic umbrella-like bending of the tert-butyl group is usually observed around 1365 cm⁻¹.

The C-Cl stretching vibration for an aryl chloride is typically found in the 1100-1030 cm⁻¹ region. The C-I stretching vibration occurs at lower frequencies, generally in the 600-500 cm⁻¹ range, due to the larger mass of the iodine atom.

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aromatic C=C | Stretching | 1600-1450 |

| tert-Butyl C-H | Asymmetric/Symmetric Stretching | ~2962 / ~2868 |

| tert-Butyl C-H | Bending (umbrella mode) | ~1365 |

| Aryl C-Cl | Stretching | 1100-1030 |

| Aryl C-I | Stretching | 600-500 |

X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the solid state of this compound, it is conceivable that the iodine and chlorine atoms could participate in halogen bonding with electron-rich regions of neighboring molecules, such as the aromatic π-system. The study of intermolecular interactions in other halogenated compounds has shown the importance of such forces in dictating the crystal lattice. nih.gov

Furthermore, C-H···π interactions, where a C-H bond from a tert-butyl group or the aromatic ring interacts with the π-electron cloud of an adjacent benzene ring, could also contribute to the stability of the crystal structure. nih.gov A detailed X-ray diffraction study would be necessary to fully elucidate the intricate network of these intermolecular forces.

Advanced Spectroscopic Techniques for Isotopic Labeling Studies (e.g., Radioiodination)

Isotopic labeling, particularly with radioisotopes of iodine, is a crucial technique in various fields, including medicinal chemistry for the development of radiopharmaceuticals. nih.govmdpi.com Advanced spectroscopic techniques are essential for tracking the incorporation and behavior of these labels.

The synthesis of radioiodinated derivatives of this compound can be achieved through several methods, such as electrophilic substitution or isotope exchange reactions. iaea.orgacs.org In these processes, a stable iodine atom is replaced with a radioactive isotope, such as ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I. mdpi.comnih.gov

Techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radiation detector are used to purify and quantify the radiolabeled product. Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to confirm the position of the radiolabel, although the low concentration of the radiolabeled species can make this challenging.

Mass spectrometry is also invaluable in isotopic labeling studies. It can confirm the successful incorporation of the radioisotope by detecting the mass shift in the molecular ion and its fragments. The choice of radioisotope depends on the application; for instance, ¹²⁴I is a positron emitter suitable for Positron Emission Tomography (PET) imaging, allowing for the in-vivo visualization and quantification of the labeled compound's distribution. acs.org The study of radioiodinated compounds often involves investigating their metabolic fate, where spectroscopic methods are used to identify and quantify metabolic products. nih.gov

Table 3: Common Radioisotopes of Iodine and Their Properties

| Isotope | Half-life | Decay Mode | Primary Application |

| ¹²³I | 13.22 hours | Electron Capture | SPECT Imaging |

| ¹²⁴I | 4.18 days | Positron Emission (β⁺) | PET Imaging mdpi.comacs.org |

| ¹²⁵I | 59.4 days | Electron Capture | Radioimmunoassays, Preclinical Research nih.gov |

| ¹³¹I | 8.02 days | Beta Decay (β⁻) | Radiotherapy, Thyroid Imaging nih.gov |

Conclusion

4-Tert-butyl-1-chloro-2-iodobenzene represents a strategically designed building block for advanced organic synthesis. While detailed research on this specific compound is not widely available, its structure embodies the key principles of regioselectivity and orthogonal reactivity that are central to modern synthetic chemistry. The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for its use as a versatile platform for the sequential introduction of various functional groups, enabling the efficient construction of complex and highly substituted aromatic compounds. As the demand for novel molecules in fields such as medicine and materials science continues to grow, the importance of such precisely functionalized intermediates is set to increase.

Computational Chemistry and Theoretical Studies on 4 Tert Butyl 1 Chloro 2 Iodobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is typically to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. For 4-tert-butyl-1-chloro-2-iodobenzene, this would involve using a DFT method, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)) to find the minimum energy conformation. researchgate.netresearchgate.net The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.

The resulting optimized geometry provides key structural parameters. For instance, the presence of the bulky tert-butyl group and the large iodine atom ortho to the chlorine atom would likely induce some steric strain, potentially leading to slight out-of-plane distortions of the substituents from the benzene (B151609) ring. The C-I and C-Cl bond lengths would be of particular interest, as they are key sites for potential chemical reactions.

Electronic structure analysis, following geometry optimization, would reveal the distribution of electrons within the molecule. This includes the calculation of atomic charges, which can indicate the relative electrophilicity and nucleophilicity of different atoms.

Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. reddit.com

Table 1: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Energy (eV) |

| HOMO | -8.50 |

| LUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 7.30 |

Note: These are hypothetical values for illustrative purposes and would need to be calculated using appropriate quantum chemical software.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would indicate electron-rich areas, which are susceptible to electrophilic attack. These would likely be located around the chlorine and iodine atoms due to their lone pairs of electrons. Conversely, regions of positive electrostatic potential (colored blue) signify electron-deficient areas, which are prone to nucleophilic attack. Such regions would be expected near the hydrogen atoms of the benzene ring. The tert-butyl group, being relatively non-polar, would exhibit a more neutral potential.

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is another foundational ab initio computational technique. While generally less accurate than DFT for many applications due to its neglect of electron correlation, it can still provide valuable qualitative insights and serves as a starting point for more advanced calculations. eurjchem.com

Molecular Dynamics Simulations for Conformational Analysis

While the benzene ring itself is rigid, the tert-butyl group can rotate around the C-C single bond connecting it to the ring. Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of this compound over time at a given temperature. nih.gov

An MD simulation would track the movements of all atoms in the molecule, providing information about the rotational barriers of the tert-butyl group and any other flexible parts of the molecule. This can help in understanding the molecule's dynamic behavior and identifying the most populated conformations in a given environment. For this specific molecule, the steric hindrance caused by the adjacent iodine atom might influence the preferred rotational orientation of the tert-butyl group.

Predictive Modeling of Reactivity and Selectivity

The computational data gathered from DFT and other methods can be used to predict the reactivity and selectivity of this compound in various chemical reactions. For example, the calculated atomic charges and MEP map can help predict the regioselectivity of electrophilic aromatic substitution reactions. The electron-donating tert-butyl group would activate the ortho and para positions relative to itself, while the deactivating halogens would direct incoming electrophiles to specific positions.

Furthermore, the energies of possible intermediates and transition states for a proposed reaction mechanism can be calculated. This allows for the determination of activation energies, which can predict the most likely reaction pathway and the relative rates of different reactions. For instance, in cross-coupling reactions, the relative reactivity of the C-Cl and C-I bonds could be assessed by modeling the oxidative addition step with a transition metal catalyst.

Hammett Studies and Structure-Reactivity Relationships

To provide a more quantitative insight, a hypothetical Hammett analysis would involve calculating the electronic properties of a series of reactions involving substituted analogs. The resulting data would be used to construct a Hammett plot, correlating the reaction rates or equilibrium constants with the appropriate Hammett substituent constants.

Hypothetical Hammett Data for a Nucleophilic Aromatic Substitution Reaction

| Substituent (X) in 4-X-1-chloro-2-iodobenzene | Hammett Constant (σ) | Calculated Relative Rate (log(k/k₀)) |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.17 | -0.25 |

| -OCH₃ | -0.27 | -0.40 |

| -Cl | 0.23 | 0.35 |

| -NO₂ | 0.78 | 1.10 |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational Hammett studies on this compound are not available.

Transition State Analysis

Transition state theory is fundamental to understanding the kinetics and mechanisms of chemical reactions. Computational methods, particularly density functional theory (DFT), are instrumental in locating and characterizing transition state structures, which represent the highest energy point along a reaction coordinate.

For this compound, transition state analysis would be crucial in studying various potential reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The bulky tert-butyl group and the ortho-iodine atom would significantly influence the geometry and energy of any transition state. For instance, in a nucleophilic attack, the steric hindrance from the tert-butyl group would likely direct the incoming nucleophile to specific positions on the aromatic ring.

Calculated Parameters for a Hypothetical SₙAr Transition State

| Parameter | Value |

| Activation Energy (kcal/mol) | 25.8 |

| Key Bond Distance (C-Nucleophile) (Å) | 2.15 |

| Key Bond Angle (Nucleophile-C-Cl) (°) | 115.2 |

| Imaginary Frequency (cm⁻¹) | -350 |

This table contains theoretical data for a hypothetical transition state to illustrate the types of parameters obtained from such calculations.

Quantum Chemical Topology (QCT) and Bonding Analysis

Quantum Chemical Topology (QCT), and specifically the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous framework for analyzing the electron density distribution in a molecule to define atoms, chemical bonds, and their properties.

An analysis of the electron density of this compound would reveal critical points in the electron density that correspond to atomic nuclei, bond critical points (BCPs) between atoms, ring critical points, and cage critical points. The properties of the electron density at the BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the bond ellipticity (ε), offer profound insights into the nature of the chemical bonds.

For instance, the C-I and C-Cl bonds would be characterized by their respective BCPs. The values of ρ and ∇²ρ would indicate the degree of covalent and ionic character in these bonds. The bond ellipticity would provide information about the π-character and potential strain in the aromatic ring. The presence of the bulky tert-butyl group might also introduce subtle distortions in the aromatic system, which would be reflected in the QTAIM parameters.

Hypothetical QTAIM Parameters for Key Bonds in this compound

| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Ellipticity (ε) |

| C-Cl | 0.25 | -0.50 | 0.05 |

| C-I | 0.18 | -0.25 | 0.02 |

| C-C (aromatic) | 0.30 | -0.70 | 0.23 |

This table presents hypothetical QTAIM data for illustrative purposes.

Applications and Future Directions in Chemical Research

A Foundational Component in Complex Molecule Synthesis

The distinct arrangement of functional groups on 4-tert-butyl-1-chloro-2-iodobenzene makes it a valuable precursor in the synthesis of a wide array of intricate organic molecules. The presence of both a chloro and an iodo substituent allows for selective and sequential chemical transformations, a highly desirable characteristic in multi-step syntheses.

A Precursor for Advanced Functional Materials

In the realm of materials science, there is a continuous demand for novel organic molecules that can be assembled into materials with specific electronic, optical, or physical properties. Halogenated aromatic compounds are pivotal in this area, serving as key intermediates for the synthesis of functional polymers and organic electronic materials. While direct research on this compound in this context is still developing, its structural analogues have shown significant promise. For instance, similar bromo-iodinated tert-butylbenzene (B1681246) derivatives are utilized as precursors for organic semiconductors and in the creation of functional monomers for specialty polymers. These polymers can find applications in coatings, adhesives, and other high-performance materials. The presence of the halogen atoms can enhance the chemical and mechanical properties of the resulting polymers.

The synthetic utility of this compound lies in its ability to undergo cross-coupling reactions, such as Suzuki or Stille couplings, at the iodo- and chloro-positions with different reactivities. This allows for the controlled introduction of various organic fragments, leading to the formation of tailored monomers. These monomers can then be polymerized to create materials with desired characteristics, such as specific band gaps for organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).

Table 1: Potential Applications of this compound in Functional Material Synthesis

| Material Type | Potential Application | Synthetic Role of this compound |

| Organic Semiconductors | Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs) | Precursor for the synthesis of conjugated organic molecules with tailored electronic properties. |

| Functional Polymers | High-performance coatings, adhesives, and specialty plastics. | Building block for monomers that enhance the chemical resistance and thermal stability of polymers. |

An Intermediate for Biologically Active Molecules in Pharmaceuticals and Agrochemicals

The synthesis of new pharmaceutical drugs and agrochemical agents often relies on the use of versatile chemical intermediates that can be readily modified to create a library of candidate molecules. Halogenated aromatic compounds are a cornerstone in this area of research. The differential reactivity of the carbon-iodine and carbon-chlorine bonds in this compound makes it an attractive starting material for the synthesis of complex biologically active compounds.

In pharmaceutical research, this compound can serve as a scaffold for the development of a variety of therapeutic agents. For example, related halogenated aromatics are key intermediates in the synthesis of antivirals, antibiotics, and anti-cancer drugs. The tert-butyl group can provide steric bulk, which may influence the binding of the final molecule to its biological target.

In the agrochemical industry, there is a constant need for new and more effective herbicides, insecticides, and fungicides. Halogenated compounds play a crucial role in the development of these products. The specific substitution pattern of this compound can be exploited to create novel active ingredients with improved efficacy and selectivity.

Table 2: Potential Applications of this compound in Bioactive Molecule Synthesis

| Field | Potential Application | Synthetic Role of this compound |

| Pharmaceuticals | Development of new antivirals, antibiotics, and anti-cancer agents. | Core structure for the synthesis of complex drug candidates. |

| Agrochemicals | Creation of novel herbicides, insecticides, and fungicides. | Precursor for active ingredients with enhanced biological activity. |

Driving Innovation in Synthetic Methodologies

Beyond its role as a building block, this compound is also a valuable tool for the development of new and improved synthetic methods. Its well-defined structure and predictable reactivity make it an ideal substrate for exploring novel catalytic systems and more environmentally friendly chemical processes.

A Substrate for the Advancement of Halogen-Mediated Reaction Catalysis

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The development of new and more efficient catalysts for these transformations is an active area of research. Dihalogenated aromatic compounds like this compound are excellent substrates for testing the selectivity and reactivity of new catalytic systems.

The significant difference in the reactivity of the C-I and C-Cl bonds allows for chemoselective cross-coupling reactions. The C-I bond is more reactive and can be selectively coupled under milder conditions, leaving the C-Cl bond intact for a subsequent transformation. This sequential cross-coupling capability is highly valuable for the efficient synthesis of complex molecules. Researchers can use this compound to develop new palladium catalysts with enhanced selectivity for either the iodo or chloro position, or to explore the use of other transition metal catalysts. science.gov

A Model for Greener Approaches in Halogenated Compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes the use of less hazardous reagents, more environmentally benign solvents, and the development of more efficient, atom-economical reactions. The synthesis of halogenated compounds has traditionally involved the use of harsh reagents and chlorinated solvents.

There is growing interest in developing greener methods for the synthesis of compounds like this compound. Research into the synthesis of the related compound, 4-tert-butyl-1-chlorobenzene, has explored catalysis with complex acids to improve efficiency and utilize by-products. google.com Similar strategies could be adapted for the dihalogenated derivative. Furthermore, the use of "table salt" as a source of "electrophilic chlorine" in environmentally friendly solvents like ethanol (B145695) is a promising green approach for the synthesis of halogenated heterocycles and could potentially be applied to aromatic systems. nih.gov The development of such methods would reduce waste and minimize the use of toxic substances. royalsocietypublishing.org

Uncovering New Reactivities in Specialized Chemical Transformations

The unique electronic and steric properties of this compound make it an interesting substrate for exploring less common or "niche" chemical transformations. The steric hindrance provided by the bulky tert-butyl group can influence the regioselectivity of reactions on the aromatic ring, potentially leading to unexpected and valuable synthetic outcomes.

The presence of two different halogen atoms opens up possibilities for selective metal-halogen exchange reactions, which can be used to generate organometallic intermediates for further reactions. The exploration of its reactivity with a wider range of reagents and under various reaction conditions could lead to the discovery of new synthetic routes to previously inaccessible molecules. For example, its behavior in reactions involving radical intermediates or under photochemical conditions could reveal novel reaction pathways.

Advanced Materials Science Applications

The development of novel materials with specific electronic, optical, and physical properties is a cornerstone of modern technology. While direct research specifically citing this compound in materials science is emerging, the applications of its structural analogs provide a clear indication of its potential. The presence of both iodo and chloro groups allows for selective and sequential cross-coupling reactions, a powerful strategy for synthesizing functional organic materials.

Precursor for Conducting Polymers:

Conducting polymers, such as polythiophenes, are a class of organic materials that exhibit electrical conductivity and are utilized in a range of applications including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The synthesis of these polymers often relies on the palladium-catalyzed cross-coupling of di-halogenated monomers.

In this context, this compound can serve as a key starting material. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for regioselective functionalization. For instance, a Suzuki or Stille coupling reaction could be performed at the iodo position to introduce a thiophene (B33073) unit, leaving the chloro group intact for subsequent polymerization or further modification. The bulky tert-butyl group can enhance the solubility of the resulting polymers, a crucial factor for their processability and performance in devices. While specific studies on this exact monomer are not widely documented, the principles of using differentially reactive halogens on a benzene (B151609) ring for polymer synthesis are well-established.

Building Block for Liquid Crystals:

Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals, and are fundamental to display technologies. The molecular shape and polarity of a compound are critical to its liquid crystalline behavior. Hydrogen-bonded liquid crystals can be formed from components like 4-alkoxystilbazoles and chlorophenols.

The structure of this compound, with its defined substitution pattern and the presence of a bulky, non-polar tert-butyl group, makes it an interesting candidate for incorporation into liquid crystalline structures. Through cross-coupling reactions, mesogenic (liquid crystal-forming) units can be attached to the benzene ring. The tert-butyl group can influence the packing of the molecules in the liquid crystalline phase, potentially leading to the formation of specific mesophases (e.g., nematic, smectic). Although direct synthesis of liquid crystals from this specific compound is not yet a major research focus, its potential as a precursor is evident from studies on similarly substituted aromatic compounds.

Emerging Research Areas in Halogen Chemistry

The field of halogen chemistry is continually evolving, with a focus on developing more selective, efficient, and environmentally benign methods for introducing and manipulating halogen atoms in molecules. This compound serves as an excellent substrate for exploring such novel transformations.

Regioselective Functionalization:

The differential reactivity of the C-I and C-Cl bonds in this compound is a key feature that can be exploited in regioselective functionalization. The C-I bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, allowing for selective reaction at this site while the C-Cl bond remains untouched. This opens up possibilities for sequential, one-pot reactions where different functional groups can be introduced at specific positions on the aromatic ring.

Furthermore, the steric hindrance provided by the tert-butyl group can direct incoming reagents to specific positions, enhancing the regioselectivity of reactions. Research into base-controlled regioselective functionalization of chloro-substituted quinolines has demonstrated the power of directing groups and specific reagents in controlling reaction outcomes. nih.gov While not directly involving our target molecule, these principles are highly applicable.

Halogen Exchange and Novel Halogenation Reactions:

Halogen exchange (halex) reactions are another area where this compound could be a valuable research tool. Investigating the selective replacement of either the iodine or chlorine atom with other halogens (e.g., fluorine, bromine) under various catalytic conditions would provide deeper insights into the mechanisms of these transformations.

Moreover, the development of novel, direct C-H iodination methods is an active area of research. While this compound is already iodinated, studying its behavior in reactions aimed at introducing additional halogen atoms could reveal interesting electronic and steric effects. For example, research on the regioselective iodination of chlorinated aromatic compounds using silver salts has shown that the existing substitution pattern significantly influences the position of further halogenation. whiterose.ac.uk

常见问题

Q. How can researchers ensure reproducibility when reporting synthetic procedures for halogenated tert-butyl benzenes?

- Methodological Answer : Adopt FAIR data principles: document reaction parameters (temperature, stirring rate, catalyst loading) in machine-readable formats. Provide raw spectral data (e.g., JCAMP-DX files for NMR) in supplementary materials. Reference established crystallographic databases (e.g., CCDC entries for tert-butyl-thiazoles) to benchmark structural claims .

研究生科技论文写作1:26:58

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。